5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

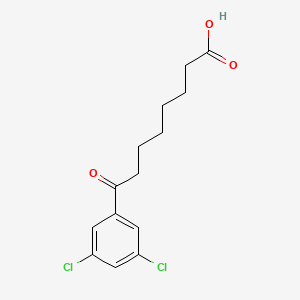

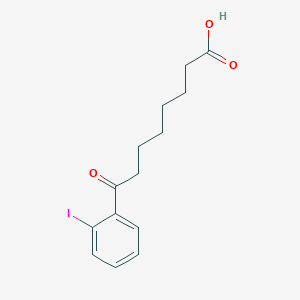

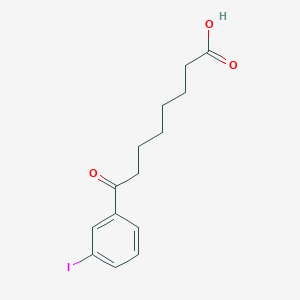

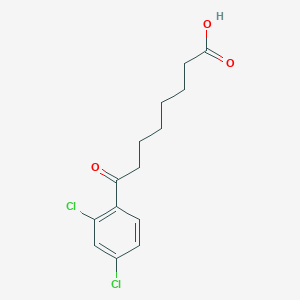

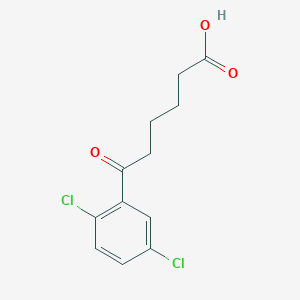

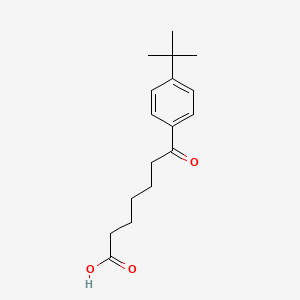

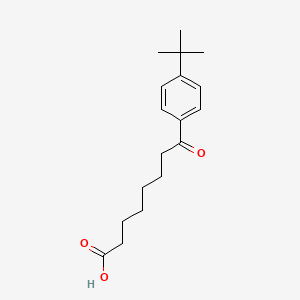

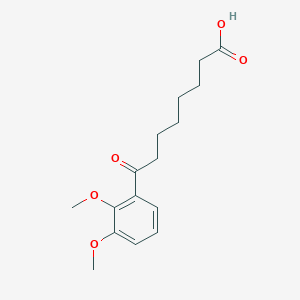

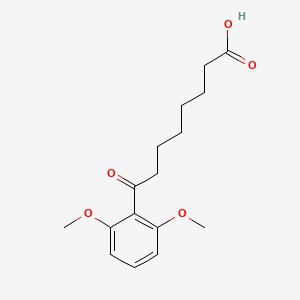

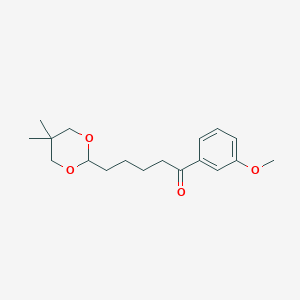

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protective group in organic synthesis. The molecule also contains a ketone group (indicated by the “one” in “valerophenone”), which is a common functional group in organic chemistry with the structure R-CO-R’. The “3’-methoxy” indicates a methoxy group (-O-CH3) on the third carbon of the valerophenone backbone .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the planar aromatic ring, the tetrahedral carbons of the dioxane ring, and the trigonal planar carbon of the ketone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar ketone group could influence its solubility in different solvents, and the aromatic ring could contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound and its derivatives are utilized in synthesis processes. For instance, a study demonstrated the synthesis and characterization of related compounds by etherification, oximation, and Beckmann rearrangement processes (Chen, Ye, & Hu, 2012).

Catalysis and Reaction Mechanisms

- Research into the acid-catalysed condensation of glycerol with various aldehydes and ketones, including the formation of dioxanes, highlights the role of the compound in understanding reaction pathways and catalysis (Deutsch, Martin, & Lieske, 2007).

Photovoltaic Applications

- Derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone have been synthesized and tested as active materials in photovoltaic cells, demonstrating its potential in renewable energy technologies (Jørgensen & Krebs, 2005).

Crystal Structure Analysis

- Crystal structure analysis of similar compounds, revealing insights into molecular geometry and intermolecular interactions, is a key area of research. This knowledge aids in the development of materials with specific properties (Kuhn, Al-Sheikh, & Steimann, 2003).

Organic Chemistry and Drug Development

- In organic chemistry and drug development, the study of derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone leads to the development of new compounds with potential therapeutic applications. For example, compounds with 5-lipoxygenase-activating protein inhibitory activity have been described (Hutchinson et al., 2009).

Chemical Reactions and Organic Synthesis

- The compound and its derivatives are used in various chemical reactions and organic synthesis processes, as seen in studies exploring its reactivity and potential for creating new chemical entities (Edmundson, 1967).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)10-5-4-9-16(19)14-7-6-8-15(11-14)20-3/h6-8,11,17H,4-5,9-10,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFJUIJNBITYOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645942 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone | |

CAS RN |

898786-51-1 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.